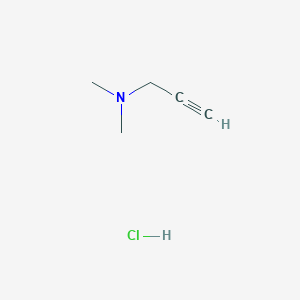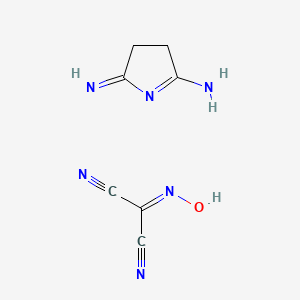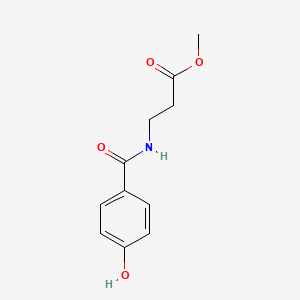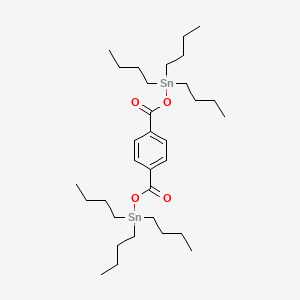
Phosphonic acid, ethyl-, monoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ethyl-, monoethyl ester is an organophosphorus compound with the chemical formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an ethyl group, and the remaining hydrogen atom is replaced by an ethyl ester group. This compound is known for its versatility and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethyl-, monoethyl ester can be synthesized through several methods. One common method involves the reaction of phosphonic acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the esterification process.
Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, and mild conditions.
Industrial Production Methods
Industrial production of this compound often employs the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, ethyl-, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, ethyl-, monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and as a chelating agent in various industrial processes
Mecanismo De Acción
The mechanism of action of phosphonic acid, ethyl-, monoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparación Con Compuestos Similares
Phosphonic acid, ethyl-, monoethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, ethyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
This compound is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and its stability under various conditions make it a valuable compound in both research and industrial applications .
Propiedades
| 53396-55-7 | |
Fórmula molecular |
C4H11O3P |
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
ethoxy(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |
Clave InChI |
YJCXKNNURGCXFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







